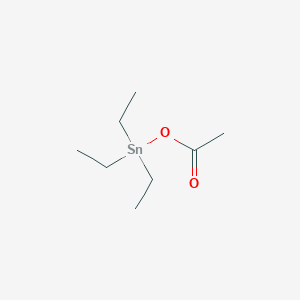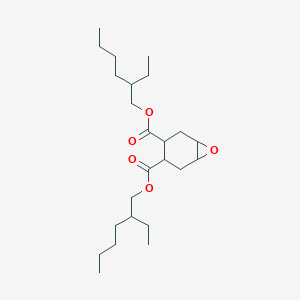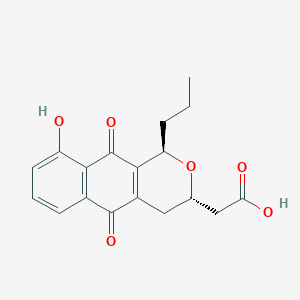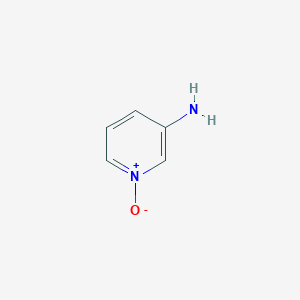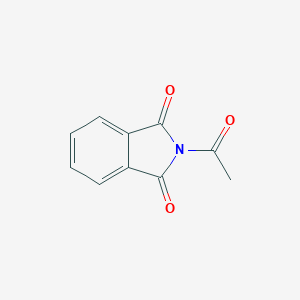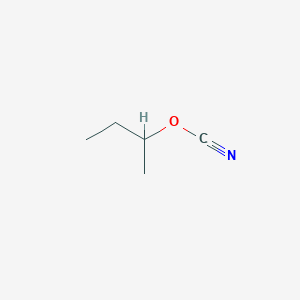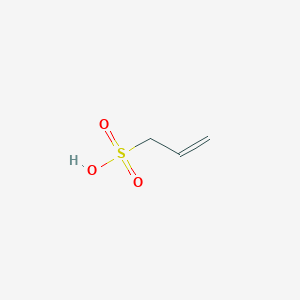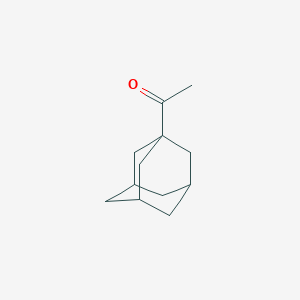
1-Adamantyl methyl ketone
Vue d'ensemble
Description
1-Adamantyl methyl ketone is a sterically bulky ketone substrate . It has an empirical formula of C12H18O, a CAS number of 1660-04-4, and a molecular weight of 178.27 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
1-Adamantyl methyl ketone has been synthesized in various studies. For instance, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine . Another study reported the addition reaction of the 1-adamantyl cation with prop-2-ynyl alcohol in concentrated H2SO4, which gives a rearranged product, homoadamantyl methyl ketone .Molecular Structure Analysis
The molecular structure of 1-Adamantyl methyl ketone can be represented by the SMILES stringCC(=O)C12C[C@H]3CC@HC1)C2 . The InChI representation is 1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 . Chemical Reactions Analysis
The reaction of phenol with methyl 1-adamantyl ketone in the presence of aluminum phenolate leads to the formation of 1-(1-adamantyl)-1-(2-hydroxyphenyl)-ethene, 1-(1-adanamtyl)-1-(4-hydroxyphenyl)ethene, 3-methyl-2,3-(3,4-homoadamantano)-2,3-dihydrobenzofuran, and also the dimer and trimer of the initial ketone .Physical And Chemical Properties Analysis
1-Adamantyl methyl ketone is a solid with a melting point of 53-55 °C (lit.) . It has a flash point of 226.4 °F (108.00 °C) - closed cup . It is slightly soluble in chloroform and methanol, but insoluble in water .Applications De Recherche Scientifique
Material Science
Polymer Additives: Researchers study the incorporation of 1-Adamantyl methyl ketone into polymers. It can modify material properties, such as thermal stability, mechanical strength, and gas permeability. Potential applications include packaging materials, coatings, and membranes.
For more information, you can refer to the Thermo Scientific Chemicals product page here.
Safety and Hazards
When using 1-Adamantyl methyl ketone, it is recommended to avoid eating, drinking, or smoking. Protective equipment such as gloves, protective clothing, eye protection, face protection, and hearing protection should be worn. It should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .
Mécanisme D'action
Target of Action
1-Adamantyl methyl ketone is a sterically bulky ketone substrate . The primary target of this compound is the carbonyl reductase from Sporobolomyces salmonicolor . This enzyme plays a crucial role in the reduction of a variety of ketones .
Mode of Action
The interaction of 1-Adamantyl methyl ketone with its target, the carbonyl reductase, leads to the reduction of the ketone to the corresponding alcohol . This reduction process is characterized by excellent optical purity .
Pharmacokinetics
The compound’s molecular weight (1782707 ) and structure suggest that it may have good bioavailability
Result of Action
The primary result of the action of 1-Adamantyl methyl ketone is the reduction of the ketone to an alcohol . This transformation can have various molecular and cellular effects, depending on the specific biochemical pathways in which the compound is involved.
Propriétés
IUPAC Name |
1-(1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACIGVIOAFXPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168059 | |
| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1660-04-4 | |
| Record name | 1-Acetyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

